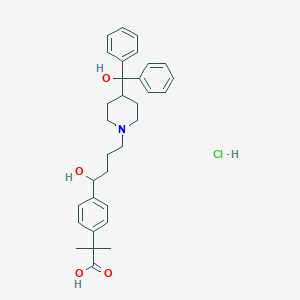

Hydroxydonepezil

Übersicht

Beschreibung

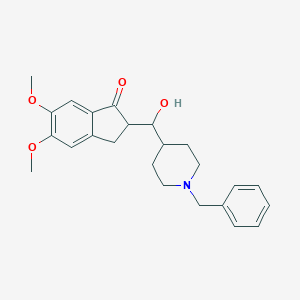

Hydroxydonepezil is a chemical compound with the molecular formula C24H29NO4 . It is a derivative of donepezil, a medication used to treat symptoms of Alzheimer’s disease . The molecular weight of this compound is 395.5 g/mol .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are studies on the synthesis of donepezil and its analogs . One study describes an eco-friendly synthetic pathway for the synthesis of donepezil precursors, using alternative energy sources to improve yields, regioselectivity, and the rate of each synthetic step while reducing waste .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 395.5 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are provided by ChemSpider .

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

Donepezil und seine Derivate werden hauptsächlich zur symptomatischen Behandlung der Alzheimer-Krankheit (AD) eingesetzt. Sie wirken, indem sie Acetylcholinesterase hemmen, ein Enzym, das Acetylcholin abbaut, wodurch die Konzentration von Acetylcholin im Gehirn erhöht und die kognitive Funktion verbessert wird .

Anti-Amyloid-Aggregation

Forschungen an Donepezil-Hybriden haben gezeigt, dass sie das Potential haben, die Aggregation von Amyloid-beta (Aβ)-Peptiden zu hemmen, die an der Entstehung von AD beteiligt sind. Dies deutet darauf hin, dass Hydroxydonepezil auf seine Anti-Aβ-Aggregationskapazität untersucht werden könnte .

Antioxidative Aktivität

Donepezil-Analoga haben antioxidative Eigenschaften gezeigt, die bei der Reduzierung von oxidativem Stress, der mit neurodegenerativen Erkrankungen verbunden ist, von Vorteil sein könnten .

Metallchelatisierung

Einige Donepezil-Derivate haben die Fähigkeit gezeigt, Metalle zu chelatieren. Dies ist bedeutsam, da Metallionen wie Kupfer und Zink die Aβ-Aggregation induzieren können, so dass die Chelatisierung dieser Metalle therapeutische Auswirkungen auf AD haben könnte .

Grünere Synthesetechniken

Die Synthese von Donepezil und seinen Analoga ist ein Forschungsbereich, der sich auf die Entwicklung umweltfreundlicherer Produktionsmethoden konzentriert. This compound könnte Teil von Studien sein, die darauf abzielen, die Skalierbarkeit zu verbessern und die Umweltbelastung zu reduzieren .

Biomarker-Forschung

Donepezil und seine Derivate können in Verbindung mit der Biomarker-Forschung eingesetzt werden, um die Früherkennung von AD zu unterstützen. Dies beinhaltet die Identifizierung biologischer Marker, die auf das Vorhandensein oder das Risiko der Krankheit hinweisen können .

Wirkmechanismus

While the specific mechanism of action for hydroxydonepezil is not mentioned in the search results, donepezil, a related compound, works by selectively and reversibly inhibiting the acetylcholinesterase enzyme . This enzyme normally breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, donepezil increases the availability of acetylcholine at synapses, enhancing cholinergic transmission and relieving symptoms of Alzheimer’s dementia .

Zukünftige Richtungen

While specific future directions for hydroxydonepezil were not found, there is ongoing research into donepezil and its analogs for the treatment of Alzheimer’s disease . This includes the development of hybrid molecules and multi-target-directed ligands that can simultaneously modulate multiple biological targets . Such research could potentially include this compound and may lead to new therapeutic strategies for Alzheimer’s disease.

Biochemische Analyse

Biochemical Properties

Hydroxydonepezil interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It is formed through four major metabolic pathways: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation . The biological assessment showed that it has potential anti-Aβ aggregation capacity, antioxidant activity, and metal-chelating properties .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes . It influences cell function by affecting acetylcholine levels in the brain, which are crucial for cognition . It also shows satisfactory AChE inhibition activity and moderate inhibition of Aβ 1–42 self-mediated aggregation .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a specific and reversible acetylcholinesterase inhibitor . The orientation of this compound inside the gorge of acetylcholinesterase (AChE) is crucial for its inhibitory activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, including interactions with various enzymes or cofactors . It is formed through four major metabolic pathways: O-demethylation, hydroxylation, N-oxidation, and N-debenzylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Detailed information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Eigenschaften

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRVJLPAJNHQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197010-20-1 | |

| Record name | Hydroxydonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOC5N31PX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

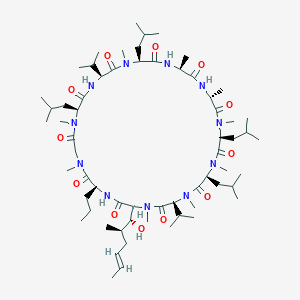

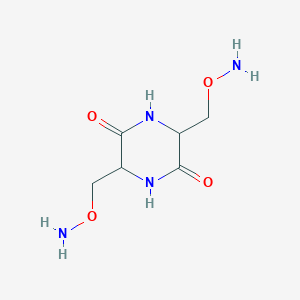

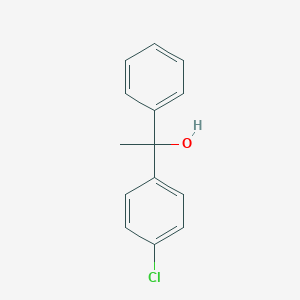

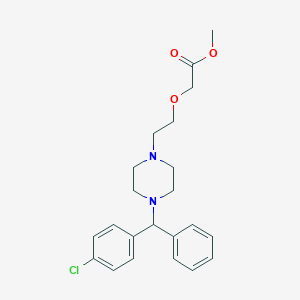

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)